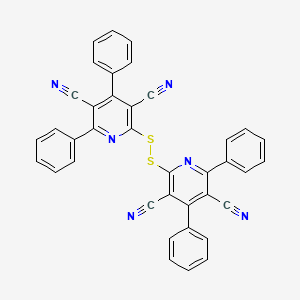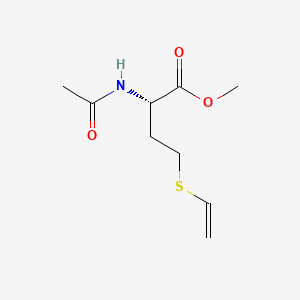
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiane ring, which is a six-membered ring containing sulfur, and is substituted with dimethyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a sulfur-containing reagent, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and recrystallization to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
科学研究应用
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and physical properties.
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4,4-tetraone:
Uniqueness
2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is unique due to its specific substitution pattern and the presence of the thiane ring. These features impart distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
85890-62-6 |
|---|---|
分子式 |
C13H16O3S |
分子量 |
252.33 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,1-dioxo-6-phenylthian-4-one |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-11(14)8-12(17(13,15)16)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI 键 |
FOTZYJCKUMDPLG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)CC(S1(=O)=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


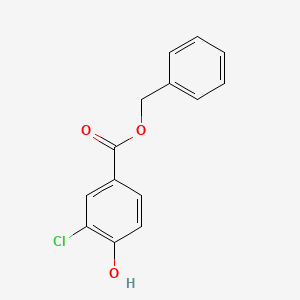

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
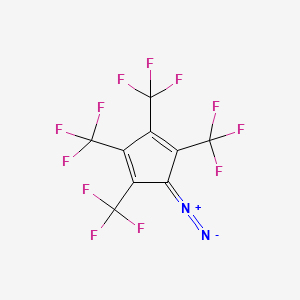

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

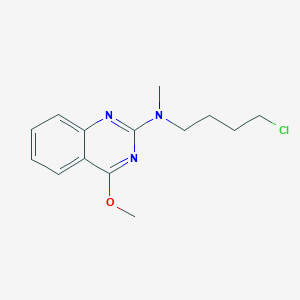
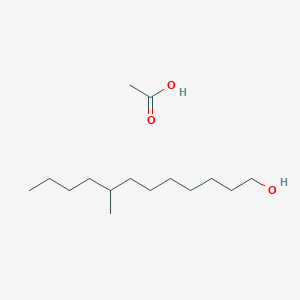
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
